2-phenyl-5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
CAS No.: 477851-32-4
Cat. No.: VC4563965
Molecular Formula: C18H11F6N3O
Molecular Weight: 399.296
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477851-32-4 |
|---|---|
| Molecular Formula | C18H11F6N3O |
| Molecular Weight | 399.296 |
| IUPAC Name | 2-phenyl-5-(trifluoromethyl)-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C18H11F6N3O/c19-17(20,21)11-5-4-6-12(9-11)25-10-14-15(18(22,23)24)26-27(16(14)28)13-7-2-1-3-8-13/h1-10,26H |
| Standard InChI Key | AYOKRMWMDPIXOS-UVTDQMKNSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Chemical Structure and Crystallographic Insights
Core Architecture
The compound features a pyrazol-3-one core (2,4-dihydro-3H-pyrazol-3-one) substituted at positions 2 and 5 with phenyl and trifluoromethyl groups, respectively. A methylene bridge at position 4 links the pyrazole ring to a 3-(trifluoromethyl)anilino moiety . The planar pyrazole ring adopts a dihedral angle of 33.0° relative to the phenyl group, as observed in analogous structures .
Intermolecular Interactions
X-ray diffraction studies of related pyrazol-3-one derivatives reveal stabilization via:
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N–H···O hydrogen bonds between the pyrazole carbonyl and amine hydrogens.
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π–π stacking between aromatic rings (interplanar distances: 3.4–3.6 Å) .
These interactions suggest solid-state stability, critical for crystallinity and formulation .
Table 1: Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 399.296 g/mol | |
| Dihedral Angle (Pyrazole-Phenyl) | 33.0° | |
| Hydrogen Bond Length | 1.86–2.12 Å |
Synthesis and Optimization
Condensation and Cyclization
The compound is synthesized via a multi-step route:
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Claisen-Schmidt Condensation: Ethyl trifluoroacetoacetate reacts with phenylhydrazine in acetic acid or phosphoryl chloride (POCl₃) to form 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .
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Methylene Bridging: The hydroxyl group is substituted via condensation with 3-(trifluoromethyl)aniline under reflux, yielding the final product .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyrazole Formation | POCl₃, DMF, 95°C, 4.5 h | 90% | |
| Methylene Bridging | 3-(Trifluoromethyl)aniline, EtOH, reflux | 85–95% |
Spectral Characterization
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¹H NMR (500 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 7.54 (m, 5H, Ph-H), 7.21 (m, 4H, Anilino-H) .
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¹³C NMR: δ 181.2 (C=O), 142.7 (q, , C=N), 120.1 (q, , CF₃) .
Physicochemical Properties
Thermodynamic Parameters
Solubility and Stability
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Aqueous Solubility: Low (logSw = -4.34), necessitating formulation with co-solvents .
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Storage: Stable under inert atmospheres at room temperature .
Biological Activity and Applications
Mechanistic Considerations
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Nitroreduction: Electron-deficient trifluoromethyl groups may facilitate redox cycling, generating reactive intermediates that disrupt microbial DNA .
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Enzyme Inhibition: Pyrazol-3-ones inhibit cyclooxygenase (COX) and phosphodiesterase (PDE), suggesting anti-inflammatory potential .
Future Directions
Research Priorities
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Synthetic Scalability: Optimize yields via microwave-assisted or flow chemistry .
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Pharmacokinetic Profiling: Assess bioavailability, metabolism, and toxicity in in vitro models.
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Target Identification: Screen against kinase, protease, and GPCR libraries to identify lead applications.
Industrial Relevance
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